molecular formula C15H16N4O2S B2897780 1-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 1903883-93-1

1-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide

Cat. No. B2897780
CAS RN: 1903883-93-1
M. Wt: 316.38
InChI Key: OBMHXDWBHHSEMG-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrrole and a thieno[2,3-d]pyrimidine . These types of structures are often found in pharmaceuticals and other biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrrole ring, which is a five-membered ring with one nitrogen atom, and a thieno[2,3-d]pyrimidine, which is a fused ring system containing a thiophene and a pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and oxygen atoms could allow for hydrogen bonding, which could affect its solubility and stability .

Scientific Research Applications

Synthesis Techniques

  • The synthesis of thieno[2,3-d]pyrimidines, which are structurally related to the compound , involves various chemical reactions. For instance, a study described the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines, highlighting the formation of tricyclic 1,3-oxazinone derivatives and bisamides through specific reaction conditions (Wagner, Vieweg, & Leistner, 1993).

Antimicrobial and Anticancer Applications

  • Some derivatives of thieno[2,3-d]pyrimidines have shown antimicrobial and anticancer properties. For instance, certain 3,4-dihydro pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones were synthesized and found to possess antistaphylococcal activity (Kostenko et al., 2008).
  • A study involving novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents, indicating the broad scope of biological activities these compounds can exhibit (Rahmouni et al., 2016).

Novel Synthetic Approaches

  • Innovative methods for synthesizing related compounds like thienopyrazole derivatives have been developed. These methods involve specific reactions to form chloromethyl pyrimidinone compounds and thiol derivatives, which are then alkylated to produce various compounds (Ahmed, El-Dean, Zaki, & Radwan, 2018).
  • New approaches to synthesize thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been reported, demonstrating the versatility of synthetic methods available for these types of compounds (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).

Antiallergenic Activity

  • Certain 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates have been identified as orally active antiallergy agents. Research indicates that modifications to the compound, such as specific substitutions at the 5 and 6 positions, optimize antiallergenic activity (Temple et al., 1979).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

1-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-10-17-14-11(5-9-22-14)15(21)19(10)8-6-16-13(20)12-4-3-7-18(12)2/h3-5,7,9H,6,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMHXDWBHHSEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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